molecular formula C17H17FN2O2S B5398888 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole

2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole

Cat. No. B5398888
M. Wt: 332.4 g/mol
InChI Key: RMJRBBFEDPKOPT-UHFFFAOYSA-N
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Description

2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole, also known as FMeTIm, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMeTIm is a derivative of imidazole and thienyl, and its unique chemical structure has led to its investigation as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival. In inflammation research, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. Additionally, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to modulate the activity of several neurotransmitter systems in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects
2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to have several biochemical and physiological effects in animal models. In cancer research, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to reduce the production of pro-inflammatory cytokines, oxidative stress, and tissue damage. Additionally, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole is its potential therapeutic applications in various diseases. Additionally, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole is its limited solubility in water, which may affect its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole and its potential side effects.

Future Directions

Future research on 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole could focus on several areas, including its potential therapeutic applications in other diseases, its pharmacokinetics and pharmacodynamics in vivo, and its safety and toxicity in animal models. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole and its potential interactions with other drugs. Overall, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has shown promising potential as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole can be synthesized through several methods, including the reaction of 5-fluoro-2-methoxyphenylamine with 2-methoxy-2-(2-thienyl)ethyl isocyanate in the presence of a base. Another method involves the reaction of 5-fluoro-2-methoxyphenylamine with 2-methoxy-2-(2-thienyl)ethyl chloride in the presence of a base and a solvent.

Scientific Research Applications

2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. Inflammation research has also shown that 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole can reduce inflammation and oxidative stress in animal models. Additionally, 2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-1-(2-methoxy-2-thiophen-2-ylethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-21-14-6-5-12(18)10-13(14)17-19-7-8-20(17)11-15(22-2)16-4-3-9-23-16/h3-10,15H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJRBBFEDPKOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=CN2CC(C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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